4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-18(2)11-25-16-9-6-13(10-15(16)21(3)17(18)22)20-26(23,24)14-7-4-12(19)5-8-14/h4-10,20H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKFQWQCXKBAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a member of the benzenesulfonamide class known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological efficacy.
- Molecular Formula : C19H19BrN2O3
- Molecular Weight : 403.3 g/mol
- CAS Number : 921812-09-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to interact with human serum albumin (HSA), which is crucial for its pharmacokinetic profile. The interaction mechanism involves static fluorescence quenching and hydrophobic interactions, suggesting a moderate to strong binding affinity to HSA .
Biological Activity Overview
The compound has demonstrated several biological activities:
-
Antidiabetic Activity :
- Recent studies have indicated that similar benzenesulfonamides exhibit significant hypoglycemic effects in diabetic models. For instance, derivatives of benzenesulfonamides were tested in streptozotocin-induced diabetic rats and showed considerable reductions in blood glucose levels compared to standard treatments like glibenclamide . Although specific data on the tested compound is limited, its structural similarities suggest potential antidiabetic properties.
-
Antimicrobial Properties :
- Sulfonamide derivatives are often evaluated for their antimicrobial activity. While specific studies on this compound are scarce, related compounds have shown efficacy against various bacterial strains.
- Potential Hepatotoxicity :
Study 1: Interaction with Serum Albumin
A study utilized multi-spectroscopic techniques to analyze the binding interactions between the compound and HSA. Results indicated that the binding constant was significant, suggesting a strong interaction that could influence the drug's distribution and efficacy in vivo .
| Parameter | Value |
|---|---|
| Binding Constant | Moderate to Strong |
| Interaction Type | Static Fluorescence Quenching |
Study 2: Antidiabetic Evaluation of Similar Compounds
In a comparative study on related benzenesulfonamides:
- Control Group (Diabetic) : Blood glucose levels remained high.
- Glibenclamide (Standard Drug) : Showed a reduction of 32.7% in blood glucose levels.
- Test Compounds : Some derivatives exhibited reductions ranging from 20.7% to 27.5% at a dosage of 100 mg/kg.
| Compound | Before Administration (mg/dL) | After Administration (mg/dL) | Reduction (%) |
|---|---|---|---|
| Control | 359 ± 4.5 | 354 ± 7.3 | 1.4 |
| Glibenclamide | 324 ± 6.8 | 218 ± 11.1 | 32.7 |
| Test Compound A | 382 ± 6.5 | 303 ± 6.6 | 20.7 |
| Test Compound B | 472 ± 7 | 343 ± 6.4 | 27.5 |
These findings suggest that modifications in the chemical structure can lead to enhanced biological activity, indicating potential pathways for developing new therapeutic agents based on this scaffold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs involve sulfonamide derivatives with halogen substitutions and heterocyclic cores. Key comparisons are outlined below:
Core Heterocycle Variations
N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives (X = H, Cl): Core: Tetrahydro-oxadiazole or oxazolone. Activity: The non-substituted (X = H) analog exhibited superior antimicrobial activity compared to chloro- (X = Cl) or bromo-substituted derivatives. Increased lipophilicity from halogenation (Cl/Br) correlated with reduced water solubility, likely diminishing bioavailability and efficacy .
4H-1,3-Oxazol-5-one Derivatives :
- Core : Oxazolone.
- Activity : Bromine substitution (vs. H or Cl) marginally improved antimicrobial performance in this scaffold, suggesting that halogen benefits may manifest in specific structural contexts .
Substituent Effects
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity (logP ~2.7 vs. Cl ~1.5) may enhance membrane permeability but reduce aqueous solubility. In the benzo[b][1,4]oxazepine scaffold, bromine’s steric bulk could influence binding pocket interactions differently than smaller halogens.
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Substituent (X) | Antimicrobial Activity | Lipophilicity (Estimated logP) | Solubility Trend |
|---|---|---|---|---|---|
| 4-Bromo-N-(3,3,5-trimethyl-4-oxo-...benzenesulfonamide (Target) | Benzo[b][1,4]oxazepine | Br | Not reported | ~3.2 | Moderate (steric hindrance) |
| N-{4-[(4-H-phenyl)sulfonyl]benzoyl}-L-valine derivative | Tetrahydro-oxadiazole | H | High | ~1.8 | High |
| N-{4-[(4-Cl-phenyl)sulfonyl]benzoyl}-L-valine derivative | Tetrahydro-oxadiazole | Cl | Moderate | ~2.3 | Moderate |
| 4H-1,3-Oxazol-5-one 6 (Bromo-substituted) | Oxazolone | Br | Slightly improved | ~2.7 | Low |
Research Findings and Implications
Halogen Substitutions :
- Bromine’s benefits are scaffold-dependent. In oxazolones, it mildly enhances activity, whereas in tetrahydro-oxadiazoles, it reduces efficacy due to solubility limitations .
- For the target compound, bromine’s impact remains speculative but likely balances lipophilicity and steric effects unique to the benzo[b][1,4]oxazepine core.
Core Heterocycle Influence :
- The benzo[b][1,4]oxazepine’s fused ring system may offer improved metabolic stability over smaller heterocycles (e.g., oxazolones), though this requires empirical validation.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, including sulfonamide coupling and oxazepine ring formation. Key steps:
- Sulfonamide linkage : Reacting bromobenzenesulfonyl chloride with the amine group of the tetrahydrobenzooxazepine precursor under basic conditions (e.g., pyridine or triethylamine) .
- Oxazepine cyclization : Using polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (100–150°C) to facilitate ring closure .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and -NMR (DMSO-, 400 MHz) .
Q. Which analytical techniques are essential for structural confirmation?
- NMR spectroscopy : - and -NMR to confirm proton environments and carbon backbone, focusing on sulfonamide (-SO-NH-) and oxazepine carbonyl (C=O, ~170 ppm) peaks .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine (1:1 ratio for /) .
- X-ray crystallography : For definitive stereochemical assignment, though this requires high-purity crystals .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s binding affinity to target proteins?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., kinases or proteases). Focus on sulfonamide’s hydrogen-bonding with catalytic residues and bromine’s hydrophobic packing .
- MD simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of protein-ligand complexes. Monitor RMSD and binding free energy (MM/PBSA) .
- SAR analysis : Compare with analogs (e.g., 2-bromo-N-(4-methyl-5-oxo-...)benzenesulfonamide) to identify substituents enhancing affinity .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or structural analogs. Strategies:
- Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using isogenic cell lines .
- Orthogonal assays : Compare SPR (surface plasmon resonance) for kinetic binding vs. ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Metabolite screening : Use LC–MS to rule out off-target effects from degradation products .
Q. What experimental designs improve yield in large-scale synthesis?
- DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 3 factorial design testing DMF vs. THF and 100°C vs. 120°C .
- Process intensification : Use continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility .
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring of intermediate formation .
Methodological Challenges
Q. How to address low solubility in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO) to maintain compound stability .
- Prodrug strategies : Synthesize ester or phosphate derivatives to enhance aqueous solubility, then enzymatically cleave in situ .
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) and characterize via dynamic light scattering (DLS) .
Q. What strategies validate the oxazepine ring’s conformational stability?
- VT-NMR (Variable Temperature NMR) : Analyze ring puckering dynamics in DMSO- from 25°C to 80°C .
- DFT calculations : Use Gaussian 16 to model energy barriers for ring inversion, comparing with experimental -coupling constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
